molecular formula C18H24N2O3 B8560712 2-(Boc-amino)-2-t-butyl-1-(4-cyanophenyl)ethanone

2-(Boc-amino)-2-t-butyl-1-(4-cyanophenyl)ethanone

Cat. No. B8560712
M. Wt: 316.4 g/mol
InChI Key: JBRUJOFLPITHIV-UHFFFAOYSA-N
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Description

2-(Boc-amino)-2-t-butyl-1-(4-cyanophenyl)ethanone is a useful research compound. Its molecular formula is C18H24N2O3 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Boc-amino)-2-t-butyl-1-(4-cyanophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Boc-amino)-2-t-butyl-1-(4-cyanophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Boc-amino)-2-t-butyl-1-(4-cyanophenyl)ethanone

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

tert-butyl N-[1-(4-cyanophenyl)-3,3-dimethyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C18H24N2O3/c1-17(2,3)15(20-16(22)23-18(4,5)6)14(21)13-9-7-12(11-19)8-10-13/h7-10,15H,1-6H3,(H,20,22)

InChI Key

JBRUJOFLPITHIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)C1=CC=C(C=C1)C#N)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

tert-Butyl 1-(4-chlorophenyl)-3,3-dimethyl-1-oxobutan-2-ylcarbamate (Example 2a, 2.30 g, 7.06 mmol) and Zn(CN)2 (0.87 g, 7.4 mmol) were dissolved in DMF (20 mL) under N2 (g). Pd(PPh3)4 (0.86 g, 0.74 mmol) was added and the mixture was heated at 130° C. overnight. The mixture was cooled to rt, diluted with water and extracted with EtOAc. The organic phase was washed with brine, dried over Na2SO4 and evaporated. The product was purified on a silica column (EtOAc:hexane 1:10) to give tert-butyl 1-(4-cyanophenyl)-3,3-dimethyl-1-oxobutan-2-ylcarbamate (961 mg, 43%). tert-Butyl 1-(4-cyanophenyl)-3,3-dimethyl-1-oxobutan-2-ylcarbamate (961 mg, 3.04 mmol) was dissolved in 1.25 M HCl in MeOH at 0° C. and the mixture was stirred at rt for 8 h. The solvent was removed and the residue dried in vacuo to give 4-(2-amino-3,3-dimethyl-butanoyl)-benzonitrile hydrochloride (110 mg, 93%).
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.86 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a dried and cleaned 10 L cryo reactor was added 4-bromobenzonitrile (321 g; 1.74 mol; 2.5 eq) and THF (995 mL; 5.0 vol). The stirred mixture was inerted under a nitrogen atmosphere and cooled (Tj −20° C.). To the cooled mixture at Tj −13° C. Turbo Grignard reagent (Turbo Grignard Reagent from Chemetall equal to iPrMgCl/LiCl 14% w/w in THF; 1.81 L; 2.5 eq) was charged under the nitrogen atmosphere while maintaining the temperature below approx −10° C. during 1 h 14 min. The reaction intermediate was left at approx 0° C. for 3 h giving a conversion of >97% (analytical sample quenched with 15% w/w aq NH4Cl). The mixture was cooled to Ti −20° C. and a solution of tert-butyl 1-(methoxy(methyl)amino)-3,3-dimethyl-1-oxobutan-2-ylcarbamate (191 g; 0.70 mol; 1.0 eq) in THF 496 mL; 2.6 vol) was charged to the reactor for 28 min at approx-10° C. to −6° C. (exothermal reaction). The vessel was rinsed with THF (221 mL; 1.3 L), the reaction mixture warmed to 20° C. and left overnight affording a conversion (HPLC) of approx 90%. The mixture was cooled to 0° C. (Tj-10) and a solution of potassium sodium tartrate (Rochelle salt) (153 g; 1.05 eq) in water (10 vol) was drop wise added during 30 min keeping the temperature at 0 to 10° C. giving an orange coloured slurry. Tj was set to 40° C. and stirring was stopped at Ti 30° C. and the phases allowed to separate. The red coloured organic layer was recovered and the yellow slurry-like water phase was extracted twice at Tj 30° C. with iPrOAc (2×1.91 L; 2×10 vol). The organic layers were combined (7.5 L) and washed at Tj 30° C. three times with a brine-water mixture (3+3 vol; 5+5 vol; 3+3 vol). The washed organic layer was concentrated in vacuo at Tj 60° C. to approx 1.5 L volume and diluted (iPrOAc) to 2 L. The product solution was taken to the next step (example 3, method 2) without further purification.
Quantity
321 g
Type
reactant
Reaction Step One
Name
Quantity
995 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
1.81 L
Type
reactant
Reaction Step Two
Name
tert-butyl 1-(methoxy(methyl)amino)-3,3-dimethyl-1-oxobutan-2-ylcarbamate
Quantity
191 g
Type
reactant
Reaction Step Three
Quantity
153 g
Type
reactant
Reaction Step Four
Name
Quantity
496 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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